molecular formula C20H10N2O4 B13993206 5,14-Dihydronaphtho[2,3-b]phenazine-7,8,11,12-tetrone CAS No. 65869-70-7

5,14-Dihydronaphtho[2,3-b]phenazine-7,8,11,12-tetrone

Cat. No.: B13993206
CAS No.: 65869-70-7
M. Wt: 342.3 g/mol
InChI Key: POLVTRDWBZSTQN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenazine derivatives, including Naphtho[2,3-b]phenazine-7,12-dione, 8,11-dihydroxy-, typically involves several methods:

Industrial Production Methods

Industrial production of phenazine derivatives often employs multicomponent approaches and advanced catalytic methods to enhance yield and efficiency . The use of environmentally friendly reagents and conditions is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Naphtho[2,3-b]phenazine-7,12-dione, 8,11-dihydroxy- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield quinone derivatives, while reduction reactions may produce hydroquinone derivatives .

Mechanism of Action

The mechanism of action of Naphtho[2,3-b]phenazine-7,12-dione, 8,11-dihydroxy- involves its interaction with various molecular targets and pathways. It exerts its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphtho[2,3-b]phenazine-7,12-dione, 8,11-dihydroxy- is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its dual hydroxyl groups at positions 8 and 11 enhance its antioxidant properties, making it a valuable compound for various applications .

Properties

CAS No.

65869-70-7

Molecular Formula

C20H10N2O4

Molecular Weight

342.3 g/mol

IUPAC Name

5,14-dihydronaphtho[3,2-b]phenazine-7,8,11,12-tetrone

InChI

InChI=1S/C20H10N2O4/c23-15-5-6-16(24)18-17(15)19(25)9-7-13-14(8-10(9)20(18)26)22-12-4-2-1-3-11(12)21-13/h1-8,21-22H

InChI Key

POLVTRDWBZSTQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(N2)C=C4C(=C3)C(=O)C5=C(C4=O)C(=O)C=CC5=O

Origin of Product

United States

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